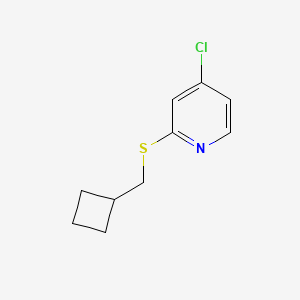

4-Chloro-2-((cyclobutylmethyl)thio)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1346707-40-1 |

|---|---|

Molecular Formula |

C10H12ClNS |

Molecular Weight |

213.73 g/mol |

IUPAC Name |

4-chloro-2-(cyclobutylmethylsulfanyl)pyridine |

InChI |

InChI=1S/C10H12ClNS/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |

InChI Key |

SIRXRXQYDXAWND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CSC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Core Disconnections

The target molecule can be dissected into two primary components:

-

4-Chloropyridine backbone : Serves as the aromatic core.

-

Cyclobutylmethylthio group : Introduced via nucleophilic substitution or coupling.

The synthesis hinges on sequential or concurrent installation of these groups, with chlorination and thiolation steps requiring precise control to avoid side reactions.

Pathway Selection Criteria

-

Regioselectivity : Ensuring substitution occurs exclusively at positions 2 and 4.

-

Functional group tolerance : Compatibility of thiols with chlorination reagents.

-

Scalability : Practicality for multi-gram synthesis.

Chlorination of Pyridine Derivatives

Direct Chlorination of Pyridine

The patent CN103360306A details methods for synthesizing 4-chloropyridine using chlorination agents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or phosphorus pentachloride (PCl₅). For example, reacting pyridine with POCl₃ in methylene chloride at 70–75°C for 5 hours yields 4-chloropyridine hydrochloride (52–61% yield). Adapting this to 2-substituted pyridines, however, risks undesired di- or polysubstitution.

Table 1: Chlorination Reagents and Yields for Pyridine Derivatives

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | Methylene chloride | 70–75 | 5 | 52–61 |

| SO₂Cl₂ | None | 35 | 5 | 70.6 |

| PCl₅ | Chlorobenzene | 70–75 | 5 | 61.3 |

Synthesis of 2,4-Dichloropyridine

A critical intermediate for the target compound, 2,4-dichloropyridine, can be synthesized via two approaches:

-

Further chlorination of 4-chloropyridine : Using excess PCl₅ at elevated temperatures (110–120°C), though this risks over-chlorination.

-

Directed lithiation : Protecting pyridine with a trimethylsilyl group enables selective chlorination at positions 2 and 4, but scalability is limited.

Thioether Formation at Position 2

Nucleophilic Substitution of 2,4-Dichloropyridine

Reacting 2,4-dichloropyridine with cyclobutylmethanethiol in the presence of a base (e.g., NaH or K₂CO₃) facilitates substitution at position 2. The reaction is typically conducted in polar aprotic solvents (DMF, THF) at 60–80°C for 12–24 hours.

Example Protocol :

-

Dissolve 2,4-dichloropyridine (1.0 equiv) and cyclobutylmethanethiol (1.2 equiv) in anhydrous DMF.

-

Add NaH (1.5 equiv) at 0°C and stir at 70°C for 18 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Challenges and Mitigation

-

Competing substitution at position 4 : Minimized by using a bulky base (e.g., DBU) to deprotonate the thiol selectively.

-

Oxidation of thiol : Conduct reactions under inert atmosphere (N₂/Ar).

Alternative Route: Sequential Functionalization

Thiolation Followed by Chlorination

-

Synthesis of 2-((cyclobutylmethyl)thio)pyridine :

-

React 2-mercaptopyridine with cyclobutylmethyl bromide in ethanol (reflux, 6 hours).

-

-

Chlorination at position 4 :

-

Treat with POCl₃ at 110°C for 3 hours.

-

Yield : 47% (lower due to thiol oxidation during chlorination).

Limitations

-

POCl₃ may degrade the thioether moiety, necessitating protective strategies (e.g., temporary silylation).

Metal-Catalyzed Coupling Approaches

Palladium-Mediated C–S Bond Formation

Using a Pd(OAc)₂/Xantphos catalyst system, 2-bromo-4-chloropyridine can couple with cyclobutylmethanethiol in toluene at 100°C. This method avoids harsh bases but requires anhydrous conditions.

Table 2: Comparison of Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic substitution | NaH, DMF | 58–65 | 90–95 |

| Sequential functionalization | POCl₃, cyclobutylmethyl bromide | 47 | 85–88 |

| Pd-catalyzed coupling | Pd(OAc)₂, Xantphos | 62 | 92–94 |

Purification and Characterization

Isolation Techniques

Analytical Data

-

¹H NMR (CDCl₃) : δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45 (d, J = 5.1 Hz, 1H, pyridine-H), 3.20–3.15 (m, 2H, SCH₂), 2.40–2.10 (m, 7H, cyclobutyl).

-

HPLC : Purity >95% (C18 column, MeCN/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((cyclobutylmethyl)thio)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The cyclobutylmethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

4-Chloro-2-((cyclobutylmethyl)thio)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethylthio group can enhance the compound’s binding affinity and specificity for its target, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Chloro-2-((cyclobutylmethyl)thio)pyridine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and reported activities:

Key Observations:

Cycloalkyl substituents (e.g., cyclobutylmethyl, cyclopentyl) introduce steric hindrance, which may affect binding to biological targets. For example, cyclobutyl’s smaller ring size compared to cyclopentyl or cyclohexyl could allow better target engagement . Branched alkyl chains (e.g., neopentyl in ) may reduce metabolic degradation, extending half-life in vivo.

Synthetic Routes :

- Thioether pyridines are commonly synthesized via nucleophilic substitution reactions. For instance, describes reacting pyridinethiones with alkyl halides in the presence of sodium acetate . Similar methods could apply to the target compound.

Biological Activity: Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () show insecticidal efficacy surpassing commercial standards (e.g., acetamiprid). This suggests that the thioether-pyridine scaffold is critical for activity, though the cyclobutylmethyl variant requires empirical validation .

Crystallographic Insights: and report crystal structures of a related pyridazinone derivative, highlighting planar geometry and intermolecular interactions (e.g., weak Cu⋯Cl bonds). Such data inform stability and formulation strategies for analogs .

Biological Activity

4-Chloro-2-((cyclobutylmethyl)thio)pyridine is a pyridine derivative notable for its unique structural features, including a chlorine atom at the 4-position and a cyclobutylmethylthio group at the 2-position. This compound is part of a broader class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.

The molecular formula of this compound is C${10}$H${12}$ClN$_{1}$S. Its reactivity can be attributed to both electrophilic and nucleophilic centers, which allows for various chemical reactions. Understanding these properties is crucial for exploring its biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. The compound's interactions with biological targets are essential for its potential applications in drug design.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, which can be crucial in treating diseases.

- Receptor Binding : The compound may interact with various receptors, affecting signaling pathways and physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and activities of this compound. The following table summarizes key structural features and potential biological activities of related compounds:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| 4-Chloro-2-(methylthio)pyridine | Methylthio group instead of cyclobutylmethylthio | Different inhibition profiles |

| 2-(Cyclopropylmethylthio)-4-chloropyridine | Cyclopropyl group instead of cyclobutyl | Variations in pharmacokinetics |

| 3-(Cyclobutylmethylthio)-pyridine | Thio group at a different position | Altered reactivity and biological effects |

| 4-(Cyclopentylmethylthio)-2-chloropyridine | Cyclopentyl group instead | Changes in binding characteristics |

Case Studies and Research Findings

Recent studies have explored the biological activity of pyridine derivatives, including this compound. For instance, research has demonstrated that certain modifications to the pyridine ring can significantly alter the compound's efficacy against specific targets, such as protein kinases or GPCRs (G-protein coupled receptors).

Notable Findings

- In Vitro Studies : In vitro assays have shown that compounds with similar structures can inhibit key enzymes involved in disease pathways, suggesting potential therapeutic uses.

- Binding Affinity : Studies utilizing radioligand binding assays indicate varying affinities for different receptors, highlighting the importance of structural modifications in enhancing or diminishing biological activity.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-((cyclobutylmethyl)thio)pyridine?

The synthesis of thioether-containing pyridines typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-((4-nitrophenyl)thio)pyridine derivatives are synthesized via transition-metal-free conditions using aryl halides and thiols under visible light or base-mediated activation . For this compound, a plausible route involves reacting 4-chloro-2-mercaptopyridine with cyclobutylmethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Reaction time and temperature must be optimized to avoid side reactions like oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can the purity of this compound be accurately determined?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity. Gas chromatography-mass spectrometry (GC-MS) or LC-MS can confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural validation, particularly to confirm the presence of the cyclobutylmethylthio moiety and chlorine substitution pattern. For example, the cyclobutyl protons typically appear as multiplet signals in the ¹H NMR spectrum between δ 1.8–2.5 ppm .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar thioether-pyridine compounds, this compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in a tightly sealed container to prevent degradation . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate ion.

- Base strength : Strong bases (e.g., NaH) may improve deprotonation of the thiol but risk side reactions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) can accelerate reactions in biphasic systems.

- Temperature control : Elevated temperatures (60–80°C) may increase reaction rates but must be balanced against thermal decomposition risks. Design a factorial experiment to test variables like solvent/base combinations, and monitor progress via TLC or in-situ IR spectroscopy .

Q. What analytical techniques resolve structural ambiguities in this compound?

- X-ray crystallography : Definitive for confirming the spatial arrangement of the cyclobutylmethylthio group.

- 2D NMR (COSY, HSQC, HMBC) : Correlates proton and carbon signals to assign substituent positions. For example, HMBC can link the cyclobutylmethyl protons to the pyridine sulfur atom.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁ClNS) and detects isotopic patterns .

Q. How to address discrepancies in biological activity data across studies?

- Standardize assays : Ensure consistent cell lines, concentrations, and controls (e.g., cytotoxicity assays to rule out false positives).

- Validate compound stability : Test for degradation under assay conditions (e.g., PBS buffer, 37°C) using HPLC.

- Control stereochemical purity : Chiral impurities (if present) may skew results. Use chiral HPLC or capillary electrophoresis .

Q. What computational methods predict the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as:

- Electrophilic aromatic substitution (EAS) sites : The chlorine atom directs further substitution to the pyridine ring’s ortho/para positions.

- Nucleophilic attack susceptibility : The sulfur atom’s lone pairs may participate in redox reactions or coordination chemistry. Molecular docking studies can also predict binding affinities to biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.